molecular formula C8H6O2 B049619 Isophthalaldehyde CAS No. 626-19-7

Isophthalaldehyde

Cat. No.: B049619
CAS No.: 626-19-7
M. Wt: 134.13 g/mol
InChI Key: IZALUMVGBVKPJD-UHFFFAOYSA-N
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Description

Isophthalaldehyde (IPA, 1,3-benzenedicarboxaldehyde) is an aromatic dialdehyde with two aldehyde groups positioned at the 1,3-positions of the benzene ring. This structural feature distinguishes it from its isomers, terephthalaldehyde (1,4-dialdehyde) and phthalaldehyde (1,2-dialdehyde). IPA is widely utilized in organic synthesis, materials science, and macrocycle chemistry due to its ability to form dynamic covalent bonds (e.g., imine linkages) and participate in condensation reactions . Its applications span macrocyclic compounds, porous carbon materials, and polymer hardeners, leveraging its dual reactive aldehyde groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophthalaldehyde can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the catalytic oxidation of m-xylene, which offers high yield and purity while minimizing waste and pollution .

Chemical Reactions Analysis

Isophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Knoevenagel Condensation
Isophthalaldehyde is frequently utilized in the Knoevenagel condensation reaction, which involves the formation of carbon-carbon double bonds. This reaction is crucial for synthesizing various intermediates used in pharmaceuticals and agrochemicals. A study highlighted the condensation of this compound with active methylene compounds such as malononitrile and cyanoacetates under thermal and microwave conditions, yielding products that serve as precursors in drug development . The yields of these reactions ranged from 26.8% to 94.6%, depending on the reaction conditions.

Material Science

Microporous Carbons
Recent research has demonstrated the use of this compound in creating microporous carbons through a polymerization-carbonization process. When combined with melamine and activated using molten salts, this compound contributes to materials that exhibit high porosity and surface area, making them suitable for applications in gas storage and catalysis . The transformation process was characterized by FTIR spectroscopy and thermogravimetric analysis (TGA), confirming the successful formation of porous structures.

Material Synthesis Method Application
Microporous CarbonPolymerization with melamine in molten saltsGas storage, catalysis

Pharmaceutical Applications

Synthesis of Benzoxazines
this compound has been investigated for its role in synthesizing benzoxazine monomers, which are important precursors for thermosetting resins. These resins are widely used in coatings and adhesives due to their thermal stability and mechanical properties. Research indicates that this compound can accelerate the curing process of commercial benzoxazine formulations, enhancing their performance characteristics .

Optical Sensors

Development of Optical Materials
The unique properties of this compound derivatives have led to their application in developing optical sensors. The incorporation of this compound into sensor materials enhances their sensitivity and selectivity towards various analytes, making them valuable in environmental monitoring and biomedical diagnostics .

Cosmetics and Fragrances

This compound’s aromatic characteristics make it a suitable candidate for use in cosmetics and perfumes. It serves as a key intermediate in synthesizing fragrance compounds, contributing to the olfactory profile of various cosmetic products .

Case Study 1: Knoevenagel Condensation

A detailed study conducted by ALSaqqa et al. focused on the Knoevenagel condensation products derived from this compound with several active methylene compounds under different conditions (thermal vs. microwave). The results indicated that while microwave-assisted reactions were faster, thermal methods produced higher yields for specific products containing cyano groups .

Case Study 2: Microporous Carbons

Research on the polymerization of melamine with this compound revealed that varying the activation agents significantly influenced the microstructure and properties of the resulting carbons. This study emphasized the potential applications of these materials in energy storage systems due to their high surface area and porosity .

Mechanism of Action

Isophthalaldehyde exerts its effects primarily through the formation of Schiff bases. These bases are formed by the reaction of this compound with amines, leading to the creation of polymers and coordination complexes. The bifunctional nature of this compound, with its two formyl groups, allows for the formation of complex molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences

The positional isomerism of aldehyde groups in IPA, terephthalaldehyde, and phthalaldehyde leads to distinct chemical behaviors:

Property Isophthalaldehyde (1,3) Terephthalaldehyde (1,4) Phthalaldehyde (1,2)
Aldehyde Geometry 120° angle between aldehydes 180° linear alignment 60° angle between aldehydes
Macrocycle Formation Forms [3 + 3] isotrianglimines; occasional [2 + 2] byproducts Predominantly [3 + 3] trianglimines Less stable; prone to side reactions
Reactivity Stepwise aldehyde reactivity (one group reacts fully before the second) Simultaneous aldehyde activation Rapid decomposition under basic/oxidative conditions
Stability Stable under most conditions Stable Unstable; forms side products

Key Insights :

  • IPA’s 120° aldehyde alignment facilitates [3 + 3] macrocycles (e.g., isotrianglimines) but allows solvent-dependent byproduct formation (e.g., [2 + 2] in methanol vs. [3 + 3] in dichloromethane) .
  • Terephthalaldehyde’s linear geometry favors thermodynamically stable trianglimines with near-quantitative yields .
  • Phthalaldehyde’s instability limits its utility, often requiring careful handling .

Host-Guest Systems

IPA derivatives (e.g., 5-((4-formylphenyl)ethynyl)this compound) enable tunable emission in carbon dot composites, where substituents like trifluoromethyl groups (-CF₃) modify hydrogen bonding and photophysical properties . In contrast, pyridinedicarboxyaldehydes form nanotube aggregates 100x faster than IPA, highlighting electronic effects on self-assembly kinetics .

Pharmaceutical Intermediates

IPA is a key precursor for α-aminoamides and Schiff bases with antimicrobial activity. Its stepwise reactivity allows selective mono-reduction, unlike terephthalaldehyde, which requires simultaneous aldehyde activation .

Stability and Functional Group Effects

  • Stepwise Reactivity: IPA’s aldehydes react sequentially, enabling controlled mono-functionalization (e.g., reduction to hydroxymethyl intermediates) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance IPA’s acidity and hydrogen-bonding capacity, directing self-assembly toward specific conformations .
  • Comparative Stability : IPA and terephthalaldehyde are robust under acidic/basic conditions, whereas phthalaldehyde degrades rapidly, limiting its synthetic utility .

Biological Activity

Isophthalaldehyde (IPA), a meta isomer of phthalaldehyde, is an organic compound characterized by two aldehyde groups attached to a benzene ring at the 1 and 3 positions. This unique structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry, materials science, and coordination chemistry.

Chemical Structure and Properties

  • Chemical Formula : C8_8H6_6O2_2
  • Molecular Weight : 150.14 g/mol
  • Structure : The presence of two aldehyde groups allows IPA to act as a bifunctional molecule, participating in diverse chemical reactions.

The delocalized pi electron system within the benzene ring enhances the reactivity of the aldehyde groups, making them more reactive than typical aldehydes. This property facilitates various reactions such as condensation and polymerization, leading to the formation of biologically relevant compounds.

1. Synthesis of Biologically Active Compounds

This compound serves as a key building block in the synthesis of various biologically active molecules. Notably, it can react with primary amines to form Schiff bases, which have shown significant biological activities including:

  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit antibacterial and antifungal properties. For example, bis-Schiff bases synthesized from IPA have been tested for their antimicrobial efficacy against various pathogens .
  • Antioxidant Activity : Studies indicate that this compound derivatives possess antioxidant properties, which are vital for mitigating oxidative stress in biological systems. The antioxidant activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays .

2. Case Studies and Research Findings

Several studies have explored the biological implications of IPA and its derivatives:

  • Knoevenagel Condensation Products : A study involving the reaction of this compound with active methylene compounds under thermal and microwave conditions yielded new products with potential pharmaceutical applications. These compounds were evaluated for their biological activities, demonstrating varying degrees of effectiveness .
  • Metal Complexes : The synthesis of metal complexes with this compound-derived ligands has shown promising results in terms of cytotoxicity against cancer cells. For instance, certain metal complexes exhibited potent activity against Artemia salina, indicating potential for further development in cancer therapy .

Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against bacteria and fungi
AntioxidantReduces oxidative stress; evaluated via DPPH assay
CytotoxicitySignificant effects on cancer cell lines
Polymer FormationForms polymers with di- or triamines for COFs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for isophthalaldehyde, and how do reaction conditions influence yield and purity?

this compound can be synthesized via the reaction of m-xylylenediamine with hexamethylenetetramine under controlled pH (3–4), achieving 76.2% yield at 104°C for 4 hours. Key parameters include stoichiometric ratios (n(MXDA):n(HMT) = 1:4.5) and purification via HPLC to attain >99% purity. Side reactions are minimized by avoiding direct use of dialdehydes in polymerization, as unstable intermediates may form .

Q. How can researchers validate the structural integrity of synthesized this compound?

Structural characterization employs FT-IR (aldehyde C=O stretch at ~1700 cm⁻¹), 1^1H NMR (distinct aldehyde proton signals at ~10 ppm), and ESI-MS for molecular weight confirmation (C8_8H6_6O2_2, m/z 134.13). Cross-validation with computational models (e.g., InChI: 1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H) ensures accuracy .

Q. What are the critical challenges in handling this compound during experimental workflows?

this compound’s dual aldehyde groups increase reactivity, posing risks of undesired cross-coupling or oxidation. Mitigation strategies include using bisulfite adducts to stabilize aldehydes during polycondensation (e.g., in polybenzimidazole synthesis) and inert-atmosphere storage to prevent degradation .

Advanced Research Questions

Q. How does this compound enable the design of covalent organic frameworks (COFs) with heterogeneous pore structures?

this compound serves as a desymmetrized vertex in COF synthesis. For example, condensation with hydrazine derivatives yields HP-COF-1 (dual hexagonal pores: 1.06 nm and 1.96 nm) and HP-COF-2 (1.26 nm and 1.89 nm pores). Pore geometry is tunable via substituent engineering (e.g., ethylene spacers), validated by PXRD, gas adsorption, and TEM .

Q. What methodologies resolve contradictions in catalytic oxidation studies of this compound?

Conflicting reports on oxidation efficiency (e.g., to isophthalic acid) arise from catalyst selection. MOF-Zn-NHC catalysts achieve near-quantitative conversion under mild conditions (refluxing water, 15 mg catalyst), contrasting with traditional methods requiring harsh oxidants. TLC and flash chromatography are critical for monitoring and purifying products .

Q. How can thermodynamic and kinetic factors be balanced in macrocycle self-assembly using this compound?

Comparative studies with terephthalaldehyde reveal that this compound’s meta-substitution favors entropy-driven macrocyclization. Reaction with (R,R)-(−)-1,2-diaminocyclohexane under kinetic control (short reaction times) minimizes oligomerization, while thermodynamic control (prolonged heating) shifts equilibrium toward cyclic products. 1^1H NMR and computational modeling are essential for pathway analysis .

Q. What strategies improve the molecular weight of polybenzimidazoles (PBIs) derived from this compound?

High-molecular-weight m-PBI is achieved via stepwise polymerization: (1) Convert this compound to bisulfite adducts to suppress side reactions; (2) Optimize solvent systems (e.g., DMAc at 18–22% solid content or sulfolane at 400°C). Gel permeation chromatography (GPC) and intrinsic viscosity measurements assess polymer quality .

Q. Methodological Considerations

Q. How should researchers address discrepancies in purity assessments across synthetic batches?

Implement orthogonal analytical techniques:

  • HPLC for quantifying residual monomers.
  • DSC/TGA to detect impurities via thermal anomalies.
  • Elemental analysis (C, H, O) to verify stoichiometric consistency .

Q. What experimental designs minimize variability in COF crystallinity when using this compound?

Use solvothermal synthesis with microwave heating to enhance crystallinity. Pre-screen monomers via DFT simulations to predict lattice compatibility. Post-synthetic annealing (e.g., at 200°C under vacuum) further refines crystallinity, validated by PXRD refinement .

Q. How can computational tools predict this compound’s reactivity in novel applications?

Density Functional Theory (DFT) models assess aldehyde group electrophilicity and steric effects. For example, predict regioselectivity in dicyanoaniline syntheses (e.g., 2,6-dicyanoanilines) by simulating transition states of aldehyde-amine condensations .

Q. Data Contradiction Analysis

Q. Why do some studies report low yields in this compound-based macrocycles, while others achieve high efficiency?

Discrepancies stem from solvent polarity and temperature gradients. Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving cyclization yields. Contrastingly, non-polar solvents favor linear oligomers. Kinetic studies (e.g., time-resolved 1^1H NMR) clarify dominant pathways .

Q. How to reconcile conflicting reports on this compound’s stability under aerobic conditions?

Oxidation susceptibility varies with catalytic traces (e.g., metal ions). Chelating agents (e.g., EDTA) or inert-atmosphere handling (glovebox) enhance stability. Accelerated aging studies (40°C, 75% RH) coupled with FT-IR track degradation kinetics .

Properties

IUPAC Name

benzene-1,3-dicarbaldehyde
Source PubChem
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InChI

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H
Source PubChem
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InChI Key

IZALUMVGBVKPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
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DSSTOX Substance ID

DTXSID30870718
Record name 1,3-Benzenedicarboxaldehyde
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Molecular Weight

134.13 g/mol
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Boiling Point

246 °C
Record name Isophthalaldehyde
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Solubility

Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene
Record name Isophthalaldehyde
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Color/Form

Needles from dilute alcohol

CAS No.

626-19-7, 30025-33-3
Record name 1,3-Benzenedicarboxaldehyde
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Record name Benzenedicarboxaldehyde
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Melting Point

89 °C
Record name Isophthalaldehyde
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Retrosynthesis Analysis

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